3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
3-(5-methyl-1H-imidazol-2-yl)propan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.2ClH/c1-6-5-9-7(10-6)3-2-4-8;;/h5H,2-4,8H2,1H3,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPSSCDSLGMNGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1)CCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535021 | |
| Record name | 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732205-71-9 | |
| Record name | 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. The specific aldehyde used in this case would be 5-methylimidazole.
Attachment of the Propan-1-amine Side Chain: The propan-1-amine side chain can be introduced through a nucleophilic substitution reaction. This involves reacting 5-methylimidazole with 3-chloropropan-1-amine under basic conditions to form the desired product.
Formation of the Dihydrochloride Salt: The final step involves treating the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be used to modify the imidazole ring or the propan-1-amine side chain.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring or the propan-1-amine side chain.
Scientific Research Applications
Medicinal Chemistry
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is primarily studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds with imidazole structures can exhibit antimicrobial properties. Studies have shown that derivatives of imidazole can inhibit bacterial growth and are being explored for use in developing new antibiotics .
- Anticancer Properties : The compound's ability to interact with biological targets makes it a candidate for anticancer drug development. Preliminary studies suggest that imidazole derivatives can induce apoptosis in cancer cells, making them valuable in cancer therapy research .
Biochemical Research
In biochemical studies, this compound is utilized for:
- Enzyme Inhibition Studies : The imidazole ring can participate in interactions with enzyme active sites, making it useful for probing enzyme mechanisms and developing inhibitors .
- Receptor Binding Studies : Its structural features allow it to bind to various receptors, facilitating research into receptor-ligand interactions and signaling pathways .
Material Sciences
The compound has potential applications in material sciences:
- Synthesis of Functional Materials : Due to its unique chemical properties, it can be used as a precursor in the synthesis of polymers or other functional materials that require imidazole units .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of various imidazole derivatives, including this compound. Results indicated significant activity against Gram-positive bacteria, suggesting potential as a lead compound for antibiotic development .
Case Study 2: Cancer Cell Apoptosis
Research conducted at a leading cancer research institute investigated the effects of imidazole derivatives on apoptosis in breast cancer cell lines. The study found that treatment with 3-(5-Methyl-1H-imidazol-2-yl)propan-1-aminedihydrochloride resulted in increased apoptotic markers, supporting its role as a potential anticancer agent .
| Study | Focus Area | Findings |
|---|---|---|
| Journal of Medicinal Chemistry | Antimicrobial Efficacy | Significant activity against Gram-positive bacteria |
| Cancer Research Institute | Cancer Cell Apoptosis | Induced apoptosis in breast cancer cell lines |
Mechanism of Action
The mechanism of action of 3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites. The propan-1-amine side chain can also interact with biological molecules, potentially affecting their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine Dihydrochloride (CAS: 1423034-32-5)
3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-1,2-epoxypropane (CAS: 16773-52-7)
- Structural Difference : Contains a nitro group at position 5 and an epoxypropane chain instead of a primary amine.
- Applications : Used as a reference standard in pharmaceutical analysis.
Benzimidazole and Naphthoimidazole Analogs
3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-amine Dihydrochloride (CAS: 630091-53-1)
- Structural Difference : A benzene ring is fused to the imidazole (forming benzimidazole), enhancing aromaticity and planar rigidity.
3-(1H-Naphtho[2,3-d]imidazol-2-yl)propan-1-amine Dihydrochloride
Pyrimidine-Linked Imidazole Derivatives
Compounds from (e.g., 16–20 ) feature pyrimidine-ethyl backbones with fluorophenyl and triazole/imidazole substituents:
- Example : 3-(3-Fluorophenyl)-N-2-[2-(5-methyl-1H-imidazol-1-yl)pyrimidin-4-yl]ethylpropan-1-amine Dihydrochloride (20)
- Structural Difference : A pyrimidine ring replaces the propane-1-amine chain, introducing additional hydrogen-bonding sites.
- Synthesis : Prepared via a general method involving nucleophilic substitution.
- Pharmacological Relevance : Designed as inhibitors of neuronal targets, though specific activity data are unavailable.
Comparative Data Table
Key Findings and Implications
Substituent Position : The 2-yl vs. 1-yl imidazole connectivity significantly alters electronic properties and binding interactions. For example, the 2-yl position in the target compound may favor stronger hydrogen bonding compared to 1-yl isomers.
Pyrimidine-linked derivatives (e.g., compound 20) introduce heterocyclic diversity, broadening pharmacological targeting.
Synthetic Accessibility : Many analogs (e.g., compounds) share common synthetic routes (e.g., nucleophilic substitution), enabling modular derivatization.
Biological Activity
3-(5-Methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including pharmacology and biochemistry.
Chemical Overview
Chemical Structure and Properties
- Molecular Formula : C₇H₁₄Cl₂N₃
- Molecular Weight : 175.66 g/mol
- CAS Number : 92741-94-1
The compound features a methyl group at the 5-position of the imidazole ring and a propan-1-amine side chain, which contribute to its unique biological properties.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Formation of the Imidazole Ring : The imidazole ring is synthesized by condensing glyoxal, ammonia, and 5-methylimidazole.
- Attachment of the Propan-1-amine Side Chain : This is achieved through a nucleophilic substitution reaction involving 5-methylimidazole and 3-chloropropan-1-amine.
- Formation of the Dihydrochloride Salt : The final product is obtained by treating the free base with hydrochloric acid.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. For instance, studies have shown that it can inhibit human tissue non-specific alkaline phosphatase (h-TNAP), with IC₅₀ values reported in the low micromolar range, suggesting significant potency compared to standard inhibitors like levamisole .
Anticancer Properties
The compound has demonstrated potential anticancer activity through various mechanisms:
- Cytotoxicity : In vitro studies using HeLa and MCF-7 cancer cell lines showed that this compound induces apoptosis via mechanisms such as the overproduction of reactive oxygen species (ROS) and mitochondrial dysfunction .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HeLa | 4.0 | ROS production, mitochondrial dysfunction |
| MCF-7 | 3.5 | Cell cycle arrest at G1 phase |
Study 1: Enzyme Inhibition Profile
In a comparative study on enzyme inhibitors, 3-(5-Methyl-1H-imidazol-2-yl)propan-1-aminedihydrochloride was tested alongside various analogs. It showed superior inhibition against h-TNAP with an IC₅₀ value of approximately 0.49 µM, significantly lower than that of levamisole (22.65 µM) .
Study 2: Apoptotic Mechanisms in Cancer Cells
A detailed investigation into its apoptotic effects revealed that treatment with this compound resulted in increased levels of LDH (lactate dehydrogenase), indicating cell membrane damage, alongside morphological changes consistent with apoptosis in treated MCF-7 cells .
Applications in Research and Industry
Given its biological activity, 3-(5-Methyl-1H-imidazol-2-yl)propan-1-aminedihydrochloride has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new anticancer agents or enzyme inhibitors.
- Biochemical Research : Useful in studies focusing on enzyme kinetics and cellular apoptosis mechanisms.
- Material Science : Its unique chemical properties may also lend themselves to applications in polymer chemistry.
Q & A
Q. What are the optimized synthetic protocols for preparing 3-(5-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride?
Methodological Answer: A typical synthesis involves refluxing a mixture of 1-(2-methyl-4-nitro-imidazol-1-yl)propan-2-one with aromatic amines in N,N-dimethylformamide (DMF) as a solvent, followed by triethylamine-mediated condensation. Post-reaction, cold water is added to precipitate the product, which is then recrystallized from ethyl acetate . Key considerations:
- Solvent Choice : DMF facilitates high-temperature reactions without decomposition.
- Purification : Recrystallization from ethyl acetate improves purity, critical for downstream applications.
- Acidification : Conversion to the dihydrochloride salt enhances stability for storage.
Q. How is this compound characterized to confirm its structural integrity?
Methodological Answer: A combination of analytical techniques is recommended:
- NMR Spectroscopy : H and C NMR (in DO or DMSO-d) to verify imidazole proton signals (δ 6.8–7.2 ppm) and amine/alkyl chain resonances .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 207.0572) .
- X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL for refinement, especially if single crystals are obtained via slow evaporation .
Q. What are the recommended handling and storage protocols?
Methodological Answer:
- Handling : Use personal protective equipment (PPE) due to acute toxicity (oral, dermal) and eye irritation risks. Avoid dust generation .
- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data (e.g., NMR vs. X-ray crystallography)?
Methodological Answer:
- Dynamic NMR Analysis : Investigate tautomeric equilibria in solution (e.g., imidazole ring proton exchange) using variable-temperature NMR .
- Computational Validation : Compare experimental data (bond lengths, angles) with DFT-optimized structures (e.g., Gaussian 16) to identify discrepancies .
- Multi-Technique Cross-Validation : Pair X-ray data (SHELXL-refined) with solid-state NMR to assess crystal packing effects .
Q. What strategies are effective for evaluating the compound’s biological activity?
Methodological Answer:
- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative strains. Include controls for imidazole derivatives known for membrane disruption .
- Enzyme Inhibition Studies : Screen against histidine decarboxylase or imidazole glycerol phosphate dehydratase (IGPD) via spectrophotometric assays (e.g., NADH depletion at 340 nm) .
- Cellular Uptake : Radiolabel the compound with H or C to quantify intracellular accumulation in eukaryotic models .
Q. How does the compound’s stability vary under different experimental conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (25–40°C) in buffers (pH 1–13) with HPLC monitoring. Imidazole derivatives typically degrade rapidly in strongly acidic/basic conditions .
- Thermal Stability : Use TGA-DSC to identify decomposition thresholds (>150°C common for dihydrochloride salts) .
- Light Sensitivity : Store solutions in amber vials; monitor UV-Vis spectral changes (250–300 nm) under UV exposure .
Q. What synthetic challenges arise during scale-up, and how can they be mitigated?
Methodological Answer:
- Side Reactions : Nitro-group reduction (if present) may compete; optimize stoichiometry and use Pd/C or H for selective hydrogenation .
- Solvent Removal : Replace DMF with less viscous solvents (e.g., acetonitrile) during workup to improve yield .
- Salt Formation : Ensure stoichiometric HCl addition (2 eq.) to avoid residual free amine, which impacts crystallinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
